Superior Yield in Selenone Synthesis: A Direct Head-to-Head Comparison with mCPBA
In the oxidation of selenide 1a to its corresponding selenone, MMPP demonstrated a significantly higher yield compared to the widely used oxidant mCPBA [1]. The reaction with MMPP in ethanol at room temperature afforded the product in 94% yield, whereas the literature method using mCPBA in dichloromethane yielded only 68% [1].
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 94% yield |
| Comparator Or Baseline | m-Chloroperoxybenzoic acid (mCPBA): 68% yield |
| Quantified Difference | 26 percentage point improvement |
| Conditions | Oxidation of selenide 1a with 2.4 equiv of oxidant at room temperature; MMPP in ethanol, mCPBA in dichloromethane. |
Why This Matters
This 26% higher yield directly translates to greater synthetic efficiency and potentially lower cost of goods for this specific transformation.
- [1] Temperini, A.; Curini, M.; Rosati, O.; Minuti, L. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. Beilstein J. Org. Chem. 2014, 10, 1267–1271. View Source
